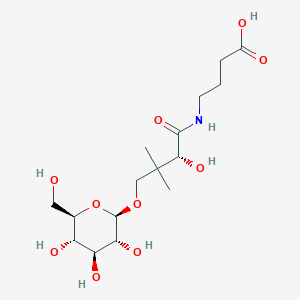
Nsggpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nsggpp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. In
Applications De Recherche Scientifique
Nsggpp has a wide range of potential applications in scientific research. One of its primary uses is in the study of protein-protein interactions. The compound can be used to selectively bind to specific proteins, allowing researchers to study the mechanisms of various biological processes. Additionally, Nsggpp has been shown to have potential applications in drug discovery, as it can be used to identify novel drug targets.
Mécanisme D'action
The mechanism of action of Nsggpp is based on its ability to selectively bind to specific proteins. The compound binds to a specific site on the protein, causing a conformational change that alters the protein's function. This mechanism of action makes Nsggpp a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Nsggpp has been shown to have a range of biochemical and physiological effects. The compound has been shown to alter the activity of various proteins, leading to changes in cellular signaling pathways. Additionally, Nsggpp has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Nsggpp is its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for use in scientific research. However, there are also some limitations to the use of Nsggpp. The compound can be toxic at high concentrations, and its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the study of Nsggpp. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of Nsggpp in drug discovery, with the goal of identifying novel drug targets. Finally, there is ongoing research into the potential therapeutic applications of Nsggpp, particularly in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Nsggpp is a synthetic compound that has a wide range of potential applications in scientific research. The compound's ability to selectively bind to specific proteins makes it a valuable tool for studying the mechanisms of various biological processes. While there are some limitations to the use of Nsggpp, ongoing research is exploring new synthesis methods, drug discovery applications, and potential therapeutic uses.
Méthodes De Synthèse
Nsggpp is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of a precursor molecule, which is then modified to form the final product. The process typically involves several purification steps to ensure the purity of the final compound.
Propriétés
Numéro CAS |
109273-48-5 |
|---|---|
Nom du produit |
Nsggpp |
Formule moléculaire |
C27H32N6O4S |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
N-[3-[4-(hydrazinylmethylideneamino)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N6O4S/c28-30-19-29-23-11-8-20(9-12-23)16-25(27(35)33-14-4-1-5-15-33)32-26(34)18-31-38(36,37)24-13-10-21-6-2-3-7-22(21)17-24/h2-3,6-13,17,19,25,31H,1,4-5,14-16,18,28H2,(H,29,30)(H,32,34) |
Clé InChI |
FULCIVSNIQRLMG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonymes |
N-alpha-(2-naphthylsulfonylglycyl)-4-guanidinophenylalaninepiperidide NSGGPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



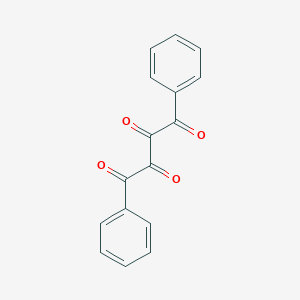
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
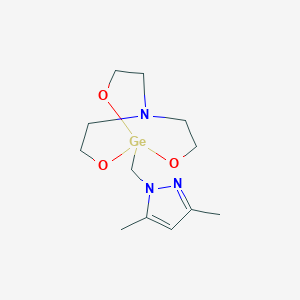
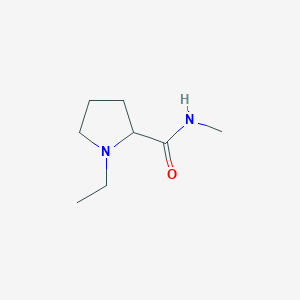

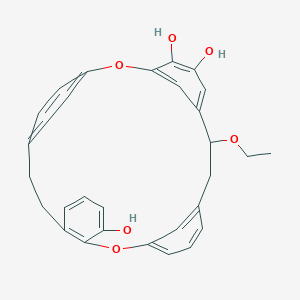
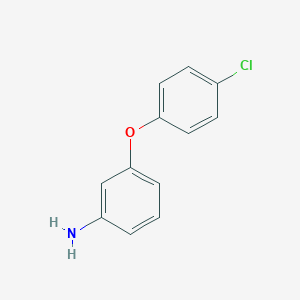


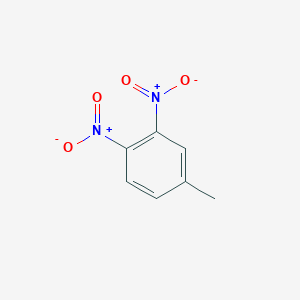
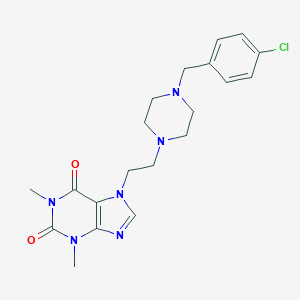

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
